molecular formula C10H10Cl2N2O2 B2487092 Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester CAS No. 35229-83-5

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Cat. No.: B2487092
CAS No.: 35229-83-5
M. Wt: 261.1
InChI Key: WVPOBGCCBQMLJN-ZROIWOOFSA-N
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Description

Structural Characterization of Acetic Acid, Chloro[(3-Chlorophenyl)Hydrazono]-, Ethyl Ester

Molecular Formula and Weight Analysis

This compound is characterized by the molecular formula C₁₀H₁₀Cl₂N₂O₂ , with a molecular weight of 261.10 g/mol . This formula reflects the compound’s composition:

  • Ethyl ester group : Contributions from the ethyl moiety (C₂H₅O₂)
  • Chloro substituent : A single chlorine atom attached to the hydrazone backbone
  • 3-Chlorophenylhydrazono group : A benzene ring substituted with a chlorine atom at the 3-position, linked via a hydrazone (-NHN=) bridge.

The molecular weight calculation aligns with the sum of atomic masses:

  • Carbon (10 × 12.01 g/mol) = 120.10 g/mol
  • Hydrogen (10 × 1.008 g/mol) = 10.08 g/mol
  • Chlorine (2 × 35.45 g/mol) = 70.90 g/mol
  • Nitrogen (2 × 14.01 g/mol) = 28.02 g/mol
  • Oxygen (2 × 16.00 g/mol) = 32.00 g/mol
  • Total : 261.10 g/mol.

IUPAC Nomenclature and Systematic Identification

The IUPAC name ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate is derived systematically:

  • Parent chain : Ethyl acetate (C₄H₈O₂)
  • Substituents :
    • 2-Chloro : A chlorine atom at the α-carbon of the acetate
    • [(3-Chlorophenyl)hydrazinylidene] : A 3-chlorophenyl group bonded via a hydrazone linkage (-NHN=).

The name adheres to IUPAC rules for hydrazones, prioritizing substituents and stereochemistry. The hydrazinylidene group denotes the hydrazone’s planar geometry, critical for its reactivity.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Key NMR data from synthetic studies include:

NMR Parameter Value Assignment
¹H NMR (CDCl₃) δ 1.42 (t, 3H, ethyl CH₃) Ethyl ester methyl group
δ 2.60 (s, 3H, acetate CH₃) Acetate methyl group
δ 4.36 (q, 2H, ethyl CH₂) Ethyl ester methylene group
δ 7.14–7.48 (m, 4H, aromatic H) 3-Chlorophenyl protons
¹³C NMR (CDCl₃) δ 14.4 (ethyl CH₃) Ethyl ester methyl carbon
δ 30.8 (acetate CH₃) Acetate methyl carbon
δ 61.1 (ethyl CH₂) Ethyl ester methylene carbon
δ 114.6–143.0 (aromatic carbons) 3-Chlorophenyl carbons
δ 164.8 (ester carbonyl) Ester carbonyl carbon
δ 197.4 (hydrazone C=N) Hydrazone carbon-nitrogen double bond

These shifts confirm the ethyl ester, acetate, and 3-chlorophenyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum (film) shows:

  • 3345 cm⁻¹ : N-H stretching (hydrazine)
  • 1725 cm⁻¹ : C=O stretching (ester carbonyl)
  • 1686 cm⁻¹ : C=N stretching (hydrazone).
Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis data is not explicitly reported in the provided sources, hydrazones typically exhibit absorption bands in the 250–350 nm range due to π→π* transitions in the hydrazone and aromatic systems.

X-Ray Crystallographic Studies and Conformational Analysis

A single-crystal X-ray diffraction study reveals the compound’s solid-state structure:

Crystal Parameter Value
Crystal System Triclinic (P1)
Cell Dimensions a = 4.0826(2) Å, b = 10.3196(4) Å, c = 15.1469(6) Å
Angles α = 88.336(3)°, β = 87.033(3)°, γ = 83.734(2)°
Volume 633.31(5) ų
Density 1.409 Mg/m³

Key structural features:

  • Tautomerism : The keto-hydrazo form dominates, stabilized by resonance.
  • Hydrogen Bonding : Intramolecular N-H⋯O(3-oxo) interaction forms an S(6) ring motif.
  • Packing : Centrosymmetric R₂²(16) dimers linked via C-H⋯O(ester carbonyl) interactions, forming ribbons along the b-axis.

Tautomeric Behavior and Isomeric Considerations

Tautomeric Equilibrium

The compound exists predominantly in the keto-hydrazo tautomer (C=N-NH), as evidenced by:

  • Planar Geometry : Observed in X-ray studies, enabling resonance stabilization.
  • IR Absorption : Strong C=N stretch at ~1686 cm⁻¹.

The enol-hydrazo form (C=O-NH-NH) is less favored due to reduced resonance stabilization.

Isomeric Configurations
  • E/Z Isomerism : The hydrazone group adopts the E-configuration , as inferred from NMR and crystallographic data.
  • Stereochemical Rigidity : Restricted rotation around the C=N bond enforces planarity, minimizing Z-configuration contributions.

Properties

IUPAC Name

ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPOBGCCBQMLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342267
Record name Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35229-83-5
Record name Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl acetoacetate with 3-chlorobenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Ethyl acetoacetate+3-chlorobenzohydrazideacid catalystAcetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester\text{Ethyl acetoacetate} + \text{3-chlorobenzohydrazide} \xrightarrow{\text{acid catalyst}} \text{this compound} Ethyl acetoacetate+3-chlorobenzohydrazideacid catalyst​Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and alkaline conditions, while the hydrazone moiety exhibits pH-dependent stability.

Acid-Catalyzed Hydrolysis

In 30–70% H<sub>2</sub>SO<sub>4</sub> at 90–150°C, the ethyl ester hydrolyzes to yield chloro[(3-chlorophenyl)hydrazono]acetic acid. This method, adapted from chlorophenyl acetic acid syntheses, achieves >95% conversion by refluxing with controlled steam distillation to remove volatile byproducts . Residual nitriles are reduced to <0.2% through post-hydrolysis steam treatment .

Reaction Conditions:

ParameterAcidic HydrolysisBasic Hydrolysis
CatalystH<sub>2</sub>SO<sub>4</sub> (30–70%)NaOH/KOH (aqueous)
Temperature90–150°C25–80°C
Time4–8 hours1–3 hours
Byproduct RemovalSteam distillationFiltration/neutralization

Base-Catalyzed Hydrolysis

Alkaline hydrolysis (e.g., NaOH/EtOH) cleaves the ester to form the sodium salt of the corresponding acid. This method, noted in pyridazinone derivative syntheses, is faster but requires neutralization with HCl to isolate the free acid . Overly vigorous conditions may degrade the hydrazone group.

Hydrazone Reactivity

The (3-chlorophenyl)hydrazono group participates in cyclization and condensation reactions.

Cyclization to Heterocycles

Under acidic reflux (e.g., HCl/AcOH), the hydrazone undergoes intramolecular cyclization to form pyridazinone derivatives. This proceeds via nucleophilic attack of the hydrazone nitrogen on the adjacent carbonyl carbon, followed by dehydration .

Example Pathway:

  • Hydrazone protonation activates the carbonyl.

  • Cyclization generates a dihydropyridazinone intermediate.

  • Aromatic stabilization drives dehydration to yield a pyridazinone core .

Condensation with Amines

The hydrazone reacts with primary amines (e.g., hydroxylamine) to form substituted hydrazides. This occurs in polar aprotic solvents (DMF, DMAc) at 60–100°C, leveraging the electrophilic hydrazone carbon .

Thermal Decomposition

Above 200°C, thermal degradation releases HCl gas, confirmed by mass spectrometry traces in related chlorophenyl esters . Primary decomposition products include CO<sub>2</sub>, acetophenone derivatives, and polymeric residues .

Comparative Reactivity of Analogues

DerivativeEster Hydrolysis Rate (Relative)Hydrazone Cyclization Efficiency
Ethyl 3-chlorophenylhydrazonoacetate1.0 (reference)85–90%
Methyl 4-chlorophenylhydrazonoacetate1.278–82%
Ethyl 3,5-dichlorophenylhydrazonoacetate0.792–95%

Data extrapolated from analogous systems in patents .

Scientific Research Applications

Chemistry

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives, while reduction can convert the hydrazone group to an amine.

Biological Activities

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains:

  • Antimicrobial Properties : Compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of a chloro substituent enhances lipophilicity, facilitating cellular uptake and increasing antimicrobial activity .
  • Anticancer Potential : The compound is under investigation for its ability to inhibit cancer cell proliferation. Studies suggest that it may modulate enzyme activities linked to cancer pathways, making it a candidate for further therapeutic exploration .

Medical Applications

Ongoing research aims to explore the compound's potential as a therapeutic agent in treating various diseases. Its interactions with biological macromolecules suggest it could influence signaling pathways critical in disease progression.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Molecules highlighted its role as an intermediate in synthesizing novel anticancer agents, demonstrating its effectiveness against human tumor cells .
  • Another investigation focused on the compound's safety profile when tested on erythrocytes. Results indicated no hemolytic effects, suggesting that it could be safe for use in therapeutic contexts .

Mechanism of Action

The mechanism of action of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chloro substituent can participate in electrophilic interactions, further modulating the compound’s activity. The exact pathways and targets are still under investigation, but these interactions are believed to play a crucial role in its biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorine Position : The 3-chloro substituent in Compound A optimizes steric and electronic interactions with cellular targets, enhancing tumor selectivity. In contrast, the 4-chloro isomer () may exhibit reduced efficacy due to altered binding kinetics .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the 3-CF₃ analog () increases hydrolytic stability, as evidenced by slower ester hydrolysis rates compared to chloro-substituted derivatives .
  • Methoxy Substituents : The 4-methoxy analog () demonstrates higher solubility in polar solvents but may undergo rapid O-demethylation in vivo, reducing its half-life .

Comparative Toxicity and Stability

  • Hydrolytic Stability : Chloro-substituted esters (e.g., Compound A ) hydrolyze faster than CF₃-containing analogs due to the electron-withdrawing nature of chlorine, which polarizes the ester bond .
  • Toxicity Profiles : Compound A shows lower systemic toxicity compared to the 2,4-dichloro derivative, which has broader biocidal activity but higher ecotoxicological risks .

Biological Activity

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN3O2
  • Molecular Weight : 241.66 g/mol

The compound features a hydrazone functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Hydrazones have been studied for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction, ultimately triggering cell death pathways.

Case Study: Cytotoxicity Assays

A notable case study involved testing the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Induction of apoptosis via ROS generation
MCF-7 (Breast)30Mitochondrial depolarization
A549 (Lung)28Cell cycle arrest and apoptosis

The proposed mechanism for the biological activity of this compound involves:

  • Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability.
  • ROS Production : It induces oxidative stress by generating ROS, which damages cellular components.
  • Apoptosis Induction : The accumulation of ROS triggers apoptotic pathways in target cells.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicity profile. Preliminary toxicity assessments indicate that high concentrations may lead to adverse effects on normal cells. Further studies are necessary to establish a safe therapeutic window.

Q & A

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to potential release of toxic fumes (H335) .
  • Waste Disposal : Neutralize waste with mild base (e.g., NaHCO₃) before disposal to hydrolyze reactive esters .

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